molecular formula C8H6Cl2O2 B1360057 4-Chlorophenoxyacetyl chloride CAS No. 4122-68-3

4-Chlorophenoxyacetyl chloride

Cat. No.: B1360057
CAS No.: 4122-68-3
M. Wt: 205.03 g/mol
InChI Key: VRBVHQUSAOKVDH-UHFFFAOYSA-N
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Description

4-Chlorophenoxyacetyl chloride: is an organic compound with the molecular formula C8H6Cl2O2 . It is a colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenoxyacetyl chloride can be synthesized through the reaction of p-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: On an industrial scale, the production of p-chlorophenoxyacetyl chloride involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as vacuum distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenoxyacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of p-chlorophenoxyacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of various derivatives that exhibit biological activity .

Comparison with Similar Compounds

  • 2-Chlorophenoxyacetyl chloride
  • 4-Bromophenoxyacetyl chloride
  • 2,4-Dichlorophenoxyacetyl chloride

Comparison: 4-Chlorophenoxyacetyl chloride is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the properties of the derivatives formed. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-chlorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBVHQUSAOKVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194151
Record name p-Chlorophenoxyacetyl chloride
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4122-68-3
Record name (4-Chlorophenoxy)acetyl chloride
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Record name 4-Chlorophenoxyacetyl chloride
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Record name p-Chlorophenoxyacetyl chloride
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Record name p-chlorophenoxyacetyl chloride
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Record name 4-Chlorophenoxyacetyl chloride
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Synthesis routes and methods I

Procedure details

To a suspension of 4-chlorophenoxy acetic acid (9.32 g, 0.05 mol) in CH2Cl2 (150 mL) was added oxalyl chloride (32.5 mL, of 2M in CH2Cl2) and DMF (0.2 mL). The resulting mixture was stirred at rt overnight under Ar. The mixture was concentrated in vacuo to give 10.3 g (100%) of 56a as colorless oil. 1H NMR (60 MHz, CDCl3): δ 7.0-6.7 (m, 4H), 4.8 (s, 2H) ppm.
Quantity
9.32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods II

Procedure details

Thionyl chloride (0.431 mole, 51.26 grams) was slowly added to p-chlorophenoxyacetic acid (0.287 mole, 53.5 grams) in 160 ml of benzene at room temperature. The reaction mixture was refluxed for 18 hours. The excess thionyl chloride and benzene were stripped from reaction mixture under vacuum (aspirator) and the residue p-chlorophenoxyacetyl chloride was distilled at 70°C./0.05 mm Hg.
Quantity
51.26 g
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the function of 4-Chlorophenoxyacetyl chloride in the chemical synthesis of Moxidectin?

A1: this compound acts as an "upper protective agent" for the starting material, Nemadectin []. While the abstract doesn't specify which functional group is being protected, this protection strategy is crucial in multi-step synthesis to prevent unwanted side reactions and ensure the desired reaction occurs at the target site of the molecule.

Q2: Does the order of the oximation and deprotection steps affect the final product yield in this Moxidectin synthesis?

A2: No, the abstract states that the order of the oximation and deprotection reactions does not impact the final product, Moxidectin []. This suggests that both reaction pathways converge to the same intermediate or proceed with similar efficiency regardless of the order. This flexibility could be advantageous in optimizing the synthesis protocol.

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